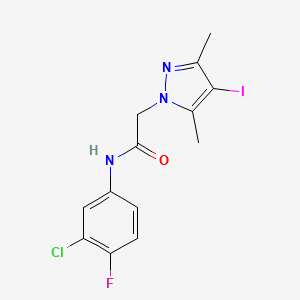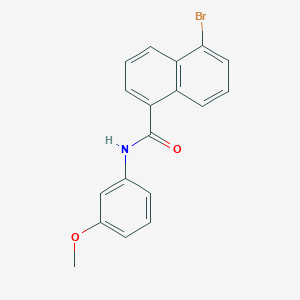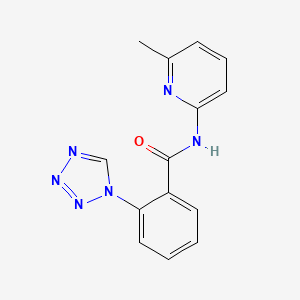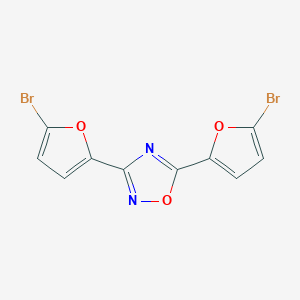![molecular formula C12H18N2O2S2 B6090926 methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6090926.png)
methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate, also known as Methyl TBCM-TMC, is a chemical compound widely used in scientific research. This compound is a thiocarbamate derivative that has been shown to exhibit potent biological activities.
Mechanism of Action
Methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate TBCM-TMC exerts its biological effects by binding to the catalytic site of PTPs, thereby inhibiting their activity. This compound has been shown to selectively target certain PTP isoforms, including PTP1B and TCPTP, while sparing others. Inhibition of PTP activity can lead to the activation of downstream signaling pathways, resulting in changes in cellular behavior and function.
Biochemical and Physiological Effects:
This compound TBCM-TMC has been shown to exhibit a range of biochemical and physiological effects. Inhibition of PTP activity can lead to increased insulin sensitivity, making this compound a potential therapeutic agent for the treatment of diabetes. Additionally, this compound TBCM-TMC has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy. This compound has also been shown to modulate immune cell function, suggesting a potential role in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
Methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate TBCM-TMC has several advantages as a biological tool for scientific research. This compound exhibits potent and selective inhibition of PTP activity, making it a valuable tool for investigating the role of PTPs in various cellular processes. Additionally, this compound TBCM-TMC is stable and easy to handle, making it a convenient reagent for laboratory experiments.
However, there are also some limitations associated with the use of this compound TBCM-TMC in lab experiments. This compound is highly reactive and can undergo rapid hydrolysis, which may affect its stability and potency. Additionally, this compound TBCM-TMC has been shown to exhibit some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate TBCM-TMC in scientific research. One potential direction is the development of more potent and selective PTP inhibitors based on the structure of this compound TBCM-TMC. Additionally, further research is needed to fully understand the mechanisms underlying the biological effects of this compound TBCM-TMC, including its effects on immune cell function. Finally, the potential therapeutic applications of this compound TBCM-TMC in the treatment of diabetes, cancer, and autoimmune disorders warrant further investigation.
Synthesis Methods
Methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate TBCM-TMC can be synthesized through a multi-step process involving the reaction of tert-butylamine with carbon disulfide, followed by reaction with 5-methyl-3-thiophenecarboxylic acid. The resulting product is then treated with methyl iodide to obtain this compound TBCM-TMC. The purity of the final product can be confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
Methyl 2-{[(tert-butylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate TBCM-TMC has been extensively studied for its potential use as a biological tool in scientific research. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in many cellular processes, including signal transduction, cell proliferation, and differentiation. By inhibiting PTP activity, this compound TBCM-TMC can modulate various cellular pathways, making it a valuable tool for investigating the molecular mechanisms underlying diseases such as cancer, diabetes, and autoimmune disorders.
Properties
IUPAC Name |
methyl 2-(tert-butylcarbamothioylamino)-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S2/c1-7-6-8(10(15)16-5)9(18-7)13-11(17)14-12(2,3)4/h6H,1-5H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKHWXYFUAVJFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)NC(=S)NC(C)(C)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6090852.png)

![4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B6090860.png)
![N-cyclopentyl-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6090862.png)
![1-{2-[4-(2-isoxazolidinylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}piperidine](/img/structure/B6090876.png)
![ethyl {3-[(2-hydroxybenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6090885.png)
![2-{[5-ethyl-4-hydroxy-1-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-phenylacetamide](/img/structure/B6090907.png)

![2-[4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6090916.png)


![2-[2-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6090935.png)
![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)
